molecular formula C24H38O6 B14334664 2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid CAS No. 107502-78-3

2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid

Cat. No.: B14334664
CAS No.: 107502-78-3
M. Wt: 422.6 g/mol
InChI Key: RDCTWKJFUAAPOC-UHFFFAOYSA-N
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Description

2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid is an organic compound that belongs to the family of benzenedicarboxylic acids This compound is characterized by the presence of two octyloxy groups attached to the benzene ring at the 2 and 5 positions, and two carboxylic acid groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid typically involves the esterification of terephthalic acid with octanol, followed by hydrolysis to yield the desired dicarboxylic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification. The ester is then hydrolyzed under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The octyloxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function.

Comparison with Similar Compounds

2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid can be compared with other similar compounds, such as:

    Phthalic acid: A simpler benzenedicarboxylic acid with two carboxylic acid groups at the 1 and 2 positions.

    Isophthalic acid: Another benzenedicarboxylic acid with carboxylic acid groups at the 1 and 3 positions.

    Terephthalic acid: The parent compound of this compound, with carboxylic acid groups at the 1 and 4 positions.

The uniqueness of this compound lies in the presence of the octyloxy groups, which impart distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

107502-78-3

Molecular Formula

C24H38O6

Molecular Weight

422.6 g/mol

IUPAC Name

2,5-dioctoxyterephthalic acid

InChI

InChI=1S/C24H38O6/c1-3-5-7-9-11-13-15-29-21-17-20(24(27)28)22(18-19(21)23(25)26)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,25,26)(H,27,28)

InChI Key

RDCTWKJFUAAPOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1C(=O)O)OCCCCCCCC)C(=O)O

Origin of Product

United States

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